N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a quinoline ring system substituted with a methoxy group at the 6-position and a thiophene ring attached to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline can then be further functionalized with a methoxy group at the 6-position through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can also be employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert quinone derivatives back to quinoline.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and thiols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-methoxyquinoline-8,10-dione.
Reduction: Reduced quinoline derivatives, such as 6-methoxyquinoline.
Substitution: Substituted quinoline derivatives, such as this compound derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: In biological research, N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antimalarial agent. Its ability to inhibit the growth of malaria parasites makes it a candidate for the development of new antimalarial drugs.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(6-methoxyquinolin-8-yl)-4-methylbenzene-1-sulfonamide: This compound is structurally similar but features a sulfonamide group instead of a cyclopentanecarboxamide group.
N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine: This compound has a different amine group attached to the quinoline ring.
N-ethyl-N-(6-methoxyquinolin-8-yl)hexane-1,4-diamine: This compound features an ethyl group and a longer alkyl chain.
Uniqueness: N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its combination of a quinoline ring, a methoxy group, and a thiophene ring attached to a cyclopentanecarboxamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-24-15-12-14-6-4-10-21-18(14)16(13-15)22-19(23)20(8-2-3-9-20)17-7-5-11-25-17/h4-7,10-13H,2-3,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACFEVGNEUHVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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